![molecular formula C21H24O6S2 B023099 ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate CAS No. 107788-10-3](/img/structure/B23099.png)
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate, also known as EHPSP, is a synthetic herbicide that has been widely used in agriculture to control weeds. It was first introduced in the 1970s and has since been used in various crops such as cotton, soybeans, and corn.
Mécanisme D'action
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate acts by inhibiting the activity of EPSPS, which is a key enzyme in the shikimate pathway. This pathway is essential for the synthesis of three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. Inhibition of EPSPS leads to the accumulation of shikimate-3-phosphate, which is toxic to plants. This results in the death of the plant.
Effets Biochimiques Et Physiologiques
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a selective mode of action, meaning that it only affects plants that are susceptible to the herbicide. It does not affect non-target organisms such as animals or humans. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been shown to have a low toxicity to mammals and birds.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is widely used in laboratory experiments to study the shikimate pathway and its role in plant physiology. It is a potent inhibitor of EPSPS and is highly effective in killing plants. However, its use is limited to laboratory experiments as it is not approved for use in food crops.
Orientations Futures
1. Development of new herbicides that target different enzymes in the shikimate pathway.
2. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on non-target organisms such as insects and microorganisms.
3. Development of new methods for the synthesis of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate that are more efficient and environmentally friendly.
4. Study of the effect of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate on the environment and its potential impact on ecosystems.
5. Development of new methods for the delivery of ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate to plants that are more effective and efficient.
Méthodes De Synthèse
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate is synthesized by a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-chloro-2-methylpropane. The final step involves the reaction of the resulting product with ethyl vinyl sulfone.
Applications De Recherche Scientifique
Ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate has been extensively studied for its herbicidal properties and its effect on plant physiology. It has been used to study the shikimate pathway, which is a biochemical pathway that is essential for the survival of plants. ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate inhibits the activity of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the shikimate pathway. This inhibition leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Propriétés
Numéro CAS |
107788-10-3 |
|---|---|
Nom du produit |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
Formule moléculaire |
C21H24O6S2 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate |
InChI |
InChI=1S/C21H24O6S2/c1-4-26-18-12-15(13-19(29(3,24)25)21(23)27-5-2)11-16(20(18)22)14-28-17-9-7-6-8-10-17/h6-13,22H,4-5,14H2,1-3H3/b19-13- |
Clé InChI |
BJTSJYORCVRPET-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C(=O)OCC)\S(=O)(=O)C |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
SMILES canonique |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C(=O)OCC)S(=O)(=O)C |
Synonymes |
ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-meth ylsulfonyl-prop-2-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



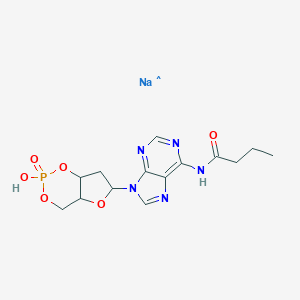
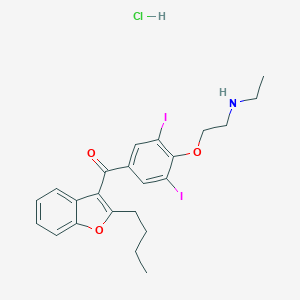
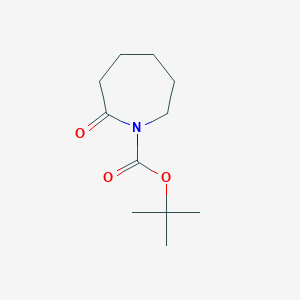
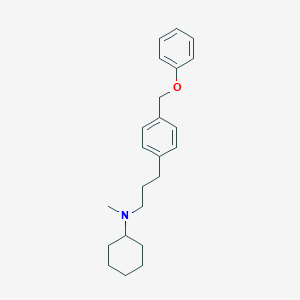
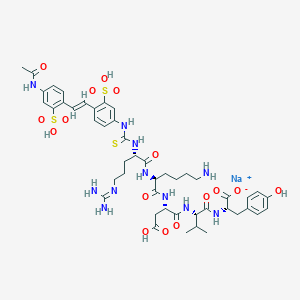
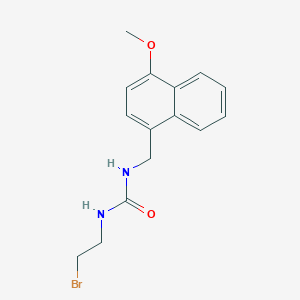
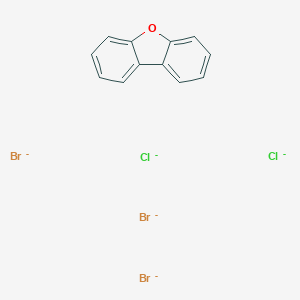
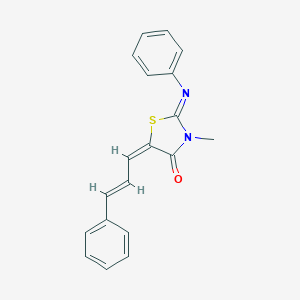
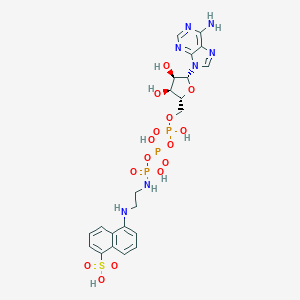
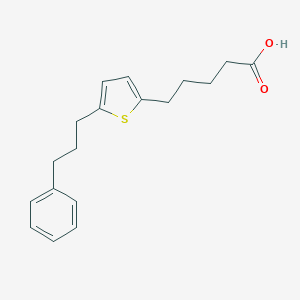
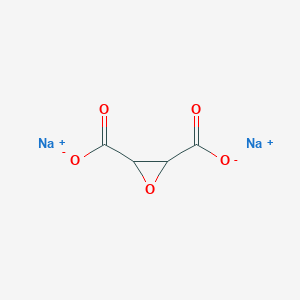
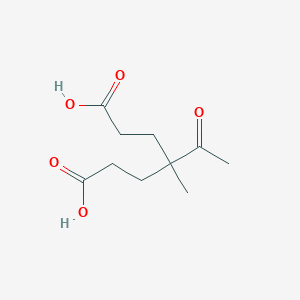
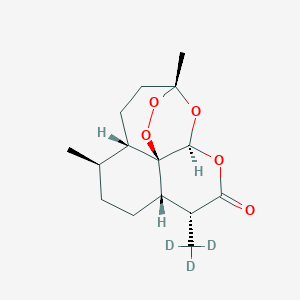
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)